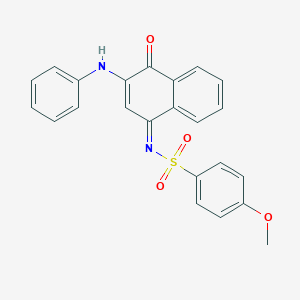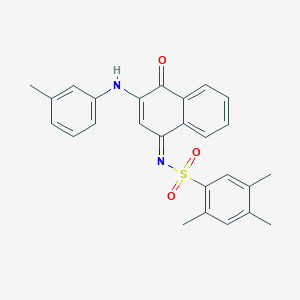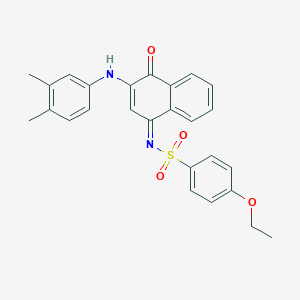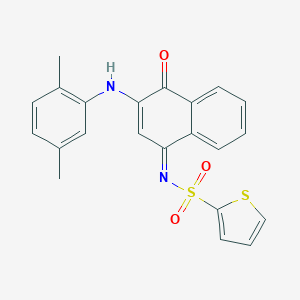![molecular formula C24H19NO5S B281382 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate](/img/structure/B281382.png)
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate, also known as ANSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANSA is a fluorescent probe that can be used to detect enzymes and protein interactions in biological systems.
Applications De Recherche Scientifique
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe to detect enzyme activity and protein interactions in biological systems. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate can be used to measure the activity of enzymes such as proteases, kinases, and phosphatases. It can also be used to study protein-protein interactions and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves its ability to undergo a fluorescence resonance energy transfer (FRET) process. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate contains a fluorophore and a quencher group that are separated by a short linker. When 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is in close proximity to an enzyme or protein of interest, the enzyme or protein can cleave the linker, causing the fluorophore and quencher to separate. This results in an increase in fluorescence intensity, which can be measured to determine enzyme activity or protein interactions.
Biochemical and Physiological Effects
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate should be used with caution in experiments involving living cells, as it may affect cellular function at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to detect enzyme activity and protein interactions in real-time. It is also easy to use and can be applied to a wide range of biological systems. However, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It also requires specialized equipment for fluorescence measurements, which may not be available in all labs.
Orientations Futures
There are several future directions for research involving 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. One potential application is in drug discovery, where 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to screen for potential drug candidates that target specific enzymes or proteins. Another potential application is in the development of biosensors for medical diagnostics. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to detect biomarkers in patient samples, providing a rapid and accurate diagnosis of diseases. Finally, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used in the development of new imaging techniques for biological systems, allowing researchers to visualize enzyme activity and protein interactions in real-time.
Conclusion
In conclusion, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is a chemical compound that has significant potential for scientific research applications. Its ability to detect enzyme activity and protein interactions in real-time makes it a valuable tool for understanding biological systems. While 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations, its advantages make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves the reaction of 2-naphthylamine with acetic anhydride to form 4-acetylamino-1-naphthalenesulfonic acid. The resulting compound is then reacted with acetic anhydride and pyridine to form 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Propriétés
Formule moléculaire |
C24H19NO5S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H19NO5S/c1-16(26)25(31(28,29)20-12-11-18-7-3-4-8-19(18)15-20)23-13-14-24(30-17(2)27)22-10-6-5-9-21(22)23/h3-15H,1-2H3 |
Clé InChI |
AUZDFXHFUORJRV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)



![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)




